(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid
描述
This compound is a chiral amino acid derivative featuring a tert-butoxy group and a 4-ethyl-2,3-dioxopiperazine carboxamide moiety. Its stereochemistry (2R,3S) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for antibiotics and peptide-based therapeutics.
属性
IUPAC Name |
(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-6-17-7-8-18(12(20)11(17)19)14(23)16-10(13(21)22)9(2)24-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,23)(H,21,22)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAOKKSXPSOZRL-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid, commonly referred to by its CAS number 79276-23-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 343.38 g/mol. The structure features a tert-butoxy group and a dioxopiperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 343.38 g/mol |
| Purity | 97% |
| Solubility | Very soluble |
| CAS Number | 79276-23-6 |
Research indicates that this compound functions primarily as an antibody-drug conjugate (ADC) linker . This role is crucial in targeted cancer therapies where the compound facilitates the delivery of cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines by promoting apoptosis and disrupting cell cycle progression. The mechanism involves interaction with specific cellular pathways that regulate apoptosis and proliferation.
Biological Activity Overview
The biological activity of this compound has been characterized through various assays:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against multiple cancer cell lines.
- Inhibition of Androgen Receptor : Studies suggest that it may inhibit androgen receptor signaling pathways, which are critical in prostate cancer progression.
- ADCs Development : Its utility as a linker in ADCs has been highlighted in several studies aimed at enhancing the efficacy of chemotherapeutic agents.
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, this compound was tested on human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.
Case Study 2: Mechanistic Insights
Research conducted by MedChemExpress demonstrated that the compound triggers apoptosis via the intrinsic pathway, evidenced by increased caspase activity and mitochondrial membrane potential changes in treated cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates high gastrointestinal absorption with moderate blood-brain barrier permeability. However, it is classified as a P-glycoprotein substrate, which may affect its bioavailability. Toxicological assessments suggest that while the compound has therapeutic potential, careful monitoring is required to mitigate adverse effects related to systemic exposure.
科学研究应用
Antibody-Drug Conjugates (ADCs)
One of the primary applications of (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid is as a linker in antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. The compound serves as a bridge between the antibody and the drug, facilitating targeted delivery to cancer cells while minimizing systemic toxicity.
Key Features of ADC Linkers:
- Stability in circulation
- Selective cleavage in target tissues
- Minimal immunogenicity
Drug Development and Screening
The compound is utilized in drug discovery processes, particularly for screening libraries aimed at identifying new therapeutic agents. Its structure can be modified to enhance pharmacological properties or to create novel compounds with specific biological activities.
Biochemical Research
This compound can also be employed in biochemical assays to study enzyme interactions and metabolic pathways. Its unique chemical structure allows researchers to investigate its role in various biological systems.
Case Study 1: Development of ADCs
A study published by MedChemExpress highlights the use of this compound as an effective linker for ADCs targeting specific cancer types. The research demonstrated that ADCs utilizing this linker exhibited enhanced efficacy and reduced off-target effects compared to traditional therapies .
Case Study 2: Screening for Novel Therapeutics
In another research initiative, scientists employed this compound in high-throughput screening assays to identify potential inhibitors of cancer cell proliferation. The results indicated that modifications to the linker structure could significantly impact the potency and selectivity of the resulting drug candidates .
The biological activity of this compound has been characterized in various studies:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits selective cytotoxicity against cancer cells |
| Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolism |
| Targeted Delivery | Enhances specificity of drug delivery to target tissues |
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Key Comparisons
Dioxopiperazine vs. Piperazine Derivatives: The dioxopiperazine group in the target compound introduces hydrogen-bonding sites (O=C-N-C=O) absent in simpler piperazines (e.g., 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid). This enhances interactions with biological targets, as seen in cefoperazone intermediates . The 4-ethyl substituent on the dioxopiperazine ring may modulate lipophilicity and metabolic stability compared to unsubstituted analogs.
Stereochemical Impact :
- The (2R,3S) configuration contrasts with the (2S)-enantiomer of the hydroxyphenyl analog in , which shows reduced pharmacological relevance. Stereochemistry dictates binding affinity in antibiotic intermediates .
Functional Group Effects: The tert-butoxy group improves solubility in organic solvents compared to hydroxyl or methoxy groups (e.g., in (2R,3S)-2-((Boc)amino)-3-methoxybutanoic acid) but may reduce aqueous solubility . Carboxamide linkages (e.g., in the target compound vs. ester linkages in ) enhance stability under acidic conditions, critical for oral drug formulations.
准备方法
Biocatalytic Reduction and Epoxidation
A patented process (US Patent US7582468B2) describes a biotransformation route to prepare intermediates crucial for the synthesis of chiral amino alcohols related to this compound:
- Starting with (3S)-1-halo-2-oxo-3-(protected)amino-4-substituted butane substrates.
- Using a mutagenized Rhodococcus erythropolis strain (ATCC PTA-6648) to microbiologically reduce the substrate to (2R,3S)-1-halo-2-hydroxy-3-(protected)amino-4-substituted butane with high diastereomeric excess (>95%).
- Subsequent chemical conversion of the hydroxy-halo intermediate to the epoxide derivative via base treatment in polar organic solvents.
- Isolation of the epoxide intermediate by crystallization.
This biocatalytic step is critical for establishing the correct stereochemistry at the 2R,3S centers, which is essential for the biological activity and chemical properties of the final compound.
Chemical Coupling and Protection
- The dioxopiperazine ring (4-ethyl-2,3-dioxopiperazine) is synthesized separately, often by cyclization of dipeptide or diketopiperazine precursors.
- The coupling of the dioxopiperazine carboxyl group to the amino group on the butanoic acid backbone is typically achieved via amide bond formation using standard peptide coupling agents (e.g., EDC, HATU) under mild conditions to preserve stereochemistry.
- The tert-butoxy group is introduced as a protecting group on the amino acid side chain to prevent unwanted side reactions during coupling and purification.
Reaction Conditions and Purification
- Reaction conditions require careful control of temperature, solvent polarity, and pH to maintain stereochemical integrity.
- Polar organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water are preferred for coupling and epoxidation steps.
- Bases used in epoxidation include mild inorganic bases (e.g., potassium carbonate) or organic bases.
- Purification is commonly performed by crystallization from solvent mixtures or chromatographic techniques to achieve high purity (>95%) and remove des-halo or other side products.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Microbial reduction of (3S)-1-halo-2-oxo-3-(protected)amino-4-substituted butane | Mutagenized Rhodococcus erythropolis (ATCC PTA-6648), 2.5-6% w/v substrate, glycerol co-substrate | High diastereomeric excess (>95%), (2R,3S) hydroxy-halo intermediate |
| 2 | Chemical conversion of hydroxy-halo intermediate to epoxide | Base (e.g., K2CO3), polar organic solvent + water | Formation of (2R,3S)-1,2-epoxy-3-(protected)amino-4-substituted butane |
| 3 | Synthesis of 4-ethyl-2,3-dioxopiperazine ring | Cyclization of dipeptide/diketopiperazine precursors | Formation of dioxopiperazine intermediate |
| 4 | Coupling of dioxopiperazine carboxyl to amino butanoic acid | Peptide coupling agents (e.g., EDC, HATU), mild conditions | Formation of amide bond linking two moieties |
| 5 | Introduction of tert-butoxy protecting group | Boc anhydride or tert-butoxycarbonyl reagents | Protection of amino group to prevent side reactions |
| 6 | Purification | Crystallization, chromatography | High purity final product with stereochemical integrity |
Research Findings and Analytical Data
- The biocatalytic reduction step achieves conversion rates exceeding 99.6% with diastereomeric purity above 96%, minimizing impurities such as des-halo alcohols (<0.6% area percentage).
- The stereochemistry at the 2R,3S centers is confirmed by chiral HPLC and NMR spectroscopy.
- Mass spectrometry and elemental analysis confirm the molecular formula C15H25N3O6 and molecular weight of 343.38 g/mol.
- The final compound exhibits stability under recommended storage conditions and is primarily used as an antibody-drug conjugate linker in medicinal chemistry research.
常见问题
Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of (2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid?
- Methodological Answer : The synthesis should prioritize protecting-group strategies (e.g., tert-butoxy and Boc groups) to preserve stereochemistry. For example, tert-butoxy groups can stabilize intermediates during coupling reactions . Asymmetric catalysis or chiral auxiliaries may be employed for the (2R,3S) configuration. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 4-ethyl-2,3-dioxopiperazine moiety to the butanoic acid backbone .
- Stereochemical validation : Monitor reactions via chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity .
Q. Which spectroscopic techniques are most effective for characterizing the stereoisomeric purity of this compound?
- Methodological Answer :
- NMR : - and -NMR can identify diastereotopic protons and confirm tert-butoxy group placement. NOESY/ROESY experiments help validate spatial arrangements of substituents .
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities from incomplete coupling reactions .
Q. How do the compound’s solubility and stability impact experimental design in aqueous systems?
- Methodological Answer : The tert-butoxy group enhances lipophilicity, necessitating solvents like DMSO or THF for dissolution. Stability studies (pH 1–12, 25–40°C) should precede biological assays. For example:
- Hydrolysis risk : The dioxopiperazine moiety may degrade under acidic conditions; use buffered solutions (pH 7.4) for in vitro studies .
- Storage : Lyophilize and store at -20°C under inert gas to prevent oxidation of the dioxopiperazine ring .
Advanced Research Questions
Q. How can DFT calculations optimize the molecular conformation and predict reactivity of this compound?
- Methodological Answer :
- Computational setup : Use Gaussian 16 with B3LYP/6-31G* basis set to model ground-state geometry. Compare HOMO/LUMO surfaces to identify nucleophilic/electrophilic sites .
- Reactivity prediction : Calculate Fukui indices to prioritize sites for functionalization (e.g., the dioxopiperazine carbonyl for nucleophilic attack) .
- Validation : Overlay DFT-optimized structures with crystallographic data to assess accuracy .
Q. How can low yields due to intermediate instability in the synthesis be addressed?
- Methodological Answer :
- Intermediate stabilization : Introduce temporary protecting groups (e.g., Fmoc for amines) during piperazine ring formation .
- Reaction monitoring : Use inline FTIR or LC-MS to detect degradation products. Adjust temperature (e.g., 0–5°C for acid-sensitive steps) .
- Workflow optimization : Employ flow chemistry to reduce intermediate exposure to harsh conditions .
Q. How should contradictory bioactivity results be resolved to clarify structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative assays : Test enantiomers and analogs (e.g., 4-methyl instead of 4-ethyl dioxopiperazine) to isolate structural contributors .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes requiring carboxylate binding). Validate with SPR or ITC binding assays .
- Metabolite profiling : LC-HRMS identifies degradation products that may interfere with bioactivity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
